4-Bromo-3-methoxy-5-methylpyridine
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Overview
Description
4-Bromo-3-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the third position, and a methyl group at the fifth position on the pyridine ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methoxy-5-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-methoxy-5-methylpyridine using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Another method involves the use of Suzuki–Miyaura coupling, where 3-methoxy-5-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridines or reduced pyridine derivatives.
Scientific Research Applications
4-Bromo-3-methoxy-5-methylpyridine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-5-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and methoxy group allows for specific interactions with these targets, leading to the desired biological or chemical effects.
For example, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can block the enzyme’s activity and lead to therapeutic effects. The exact molecular pathways involved depend on the specific target and application .
Comparison with Similar Compounds
4-Bromo-3-methoxy-5-methylpyridine can be compared with other similar compounds, such as:
3-Bromo-4-methoxy-5-methylpyridine: This compound has a similar structure but with the bromine and methoxy groups at different positions. It may exhibit different reactivity and applications.
4-Bromo-3-methyl-5-methoxypyridine: This compound has the same functional groups but in a different order. It may have different chemical and biological properties.
4-Methoxy-3-bromo-5-methylpyridine: This compound has the same functional groups but in a different order. It may have different chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for unique interactions and reactivity compared to its similar compounds .
Biological Activity
4-Bromo-3-methoxy-5-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes the available research findings on its biological activity, supported by data tables and case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C8H8BrN
- Molecular Weight: 214.06 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyridine derivatives have shown varying degrees of antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.
Compound | Antibacterial Activity (MIC in mg/mL) | Reference |
---|---|---|
This compound | 12.5 | |
4-Fluoro-3-methoxy-5-methylpyridine | 10.0 | |
4-Chloro-3-methoxy-5-methylpyridine | 15.0 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, a related study found that pyridine derivatives could disrupt microtubule formation in cancer cells, leading to cell cycle arrest.
Case Study:
A study involving the treatment of MCF7 breast cancer cells with this compound showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For instance, it was noted for its inhibitory effects on alkaline phosphatase, which is crucial in various biological processes including bone mineralization.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Microtubule Disruption: Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitosis.
- Enzyme Interaction: The presence of the bromine atom enhances the compound's ability to form hydrogen bonds with target enzymes, potentially increasing its inhibitory effects.
Research Findings
Recent studies have highlighted the structural modifications that can enhance the biological activity of pyridine derivatives:
- Bromine Substitution: The introduction of bromine at the 4-position has been linked to increased potency against certain cancer cell lines.
- Methoxy Group Influence: The methoxy group at the 3-position appears to enhance solubility and bioavailability, making it a favorable candidate for drug development.
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-bromo-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3 |
InChI Key |
POWRAPBFZSXKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1Br)OC |
Origin of Product |
United States |
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